Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate
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Overview
Description
Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate is an organic compound with the molecular formula C9H8FIO2S and a molecular weight of 326.12 g/mol . This compound is characterized by the presence of fluorine, iodine, and a methylthio group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, hydrogen peroxide for oxidation reactions, and lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
Methyl 2-fluoro-5-iodo-3-(methylthio)benzoate can be compared with other similar compounds, such as:
Methyl 3-fluoro-5-iodo-2-methylbenzoate: This compound has a similar structure but lacks the methylthio group, which can affect its reactivity and applications.
Benzoic acid, 3-fluoro-5-iodo-2-methyl-, methyl ester: This compound also has a similar structure but differs in the position of the substituents, which can influence its chemical properties and uses.
Properties
Molecular Formula |
C9H8FIO2S |
---|---|
Molecular Weight |
326.13 g/mol |
IUPAC Name |
methyl 2-fluoro-5-iodo-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H8FIO2S/c1-13-9(12)6-3-5(11)4-7(14-2)8(6)10/h3-4H,1-2H3 |
InChI Key |
XHPPUKSZWMKWNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)SC)F |
Origin of Product |
United States |
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